molecular formula C17H16O3 B12561569 Methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate CAS No. 202391-21-7

Methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate

Cat. No.: B12561569
CAS No.: 202391-21-7
M. Wt: 268.31 g/mol
InChI Key: JVGDQPAPEQTDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate is an organic compound with the molecular formula C17H16O3 It is a derivative of cinnamic acid, characterized by the presence of a methoxy group on the phenyl ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methoxyphenyl)-3-phenylprop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the Claisen-Schmidt condensation of 4-methoxybenzaldehyde with acetophenone, followed by esterification of the resulting chalcone with methanol. This method requires a base catalyst, such as sodium hydroxide, and the reaction is conducted at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction, reducing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, such as demethylation using boron tribromide (BBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Boron tribromide (BBr3) in dichloromethane.

Major Products

    Oxidation: 3-(4-methoxyphenyl)-3-phenylprop-2-enoic acid.

    Reduction: 3-(4-methoxyphenyl)-3-phenylpropan-1-ol.

    Substitution: 3-(4-hydroxyphenyl)-3-phenylprop-2-enoate.

Scientific Research Applications

Methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and cardiovascular disorders.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate can be compared with other similar compounds, such as:

    Methyl cinnamate: Lacks the methoxy group, resulting in different chemical and biological properties.

    Ethyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

    3-(4-methoxyphenyl)-3-phenylprop-2-enoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.

The presence of the methoxy group in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its analogs.

Properties

CAS No.

202391-21-7

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate

InChI

InChI=1S/C17H16O3/c1-19-15-10-8-14(9-11-15)16(12-17(18)20-2)13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

JVGDQPAPEQTDCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)OC)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.